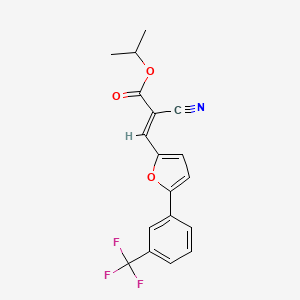
(E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate” is a chemical compound with the linear formula C17H12F3NO3 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C17H12F3NO3 . All non-H atoms except for the methyl C atom lie nearly in the same plane .Scientific Research Applications
Enantioselective Ene-Reduction
The compound (E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate, related closely to E-2-cyano-3(furan-2-yl) acrylamide, has been investigated for its synthesis under green chemistry conditions and its ene-reduction by various fungi. This process results in compounds with a stereogenic center, which can be utilized in the synthesis of biologically active molecules. The absolute configuration of the biotransformation products was determined through computational methods, highlighting the compound's relevance in stereoselective organic synthesis (Jimenez et al., 2019).
Stereoselective Synthesis and Fluorescence
Research on structurally related compounds has demonstrated the importance of the (E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate framework in the stereoselective synthesis of fluorescent isomers. These isomers display unique fluorescence characteristics and have shown selective anti-cancer activity, indicating potential applications in medicinal chemistry and materials science (Irfan et al., 2021).
Supramolecular Assembly and Crystal Structure
The supramolecular assembly and crystal structure analysis of closely related compounds to (E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate have been studied. These studies have provided insights into the roles of non-covalent interactions in stabilizing molecular conformations and self-assembly processes, which are critical for the development of novel materials and nanotechnology applications (Matos et al., 2016).
Solar Cell Applications
The functionalized unsymmetrical organic sensitizers related to (E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate have shown unprecedented efficiency in solar cell applications. The integration of such compounds onto TiO2 film has resulted in a significant improvement in photovoltaic performance, demonstrating the potential of this compound class in renewable energy technologies (Kim et al., 2006).
Optoelectronic Properties
Investigations into the optoelectronic properties of molecules structurally similar to (E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate have highlighted their significance in the development of dyes for dye-sensitized solar cells (DSSCs). These studies have focused on the structural, optoelectronic, and thermodynamic properties, demonstrating the compound's applicability in the field of optoelectronics and materials science (Fonkem et al., 2019).
Safety and Hazards
properties
IUPAC Name |
propan-2-yl (E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c1-11(2)24-17(23)13(10-22)9-15-6-7-16(25-15)12-4-3-5-14(8-12)18(19,20)21/h3-9,11H,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBWZNWQRXURHM-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-Spiro[2.4]heptan-4-ol](/img/structure/B2573607.png)
![N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573608.png)
![4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2573609.png)
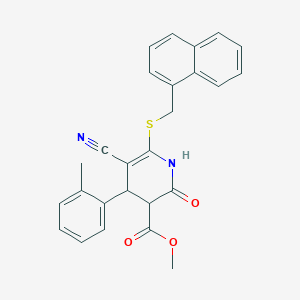
![N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2573612.png)
![Methyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2573615.png)
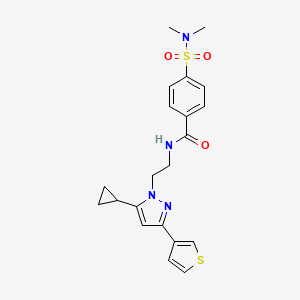
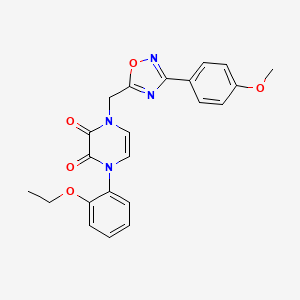
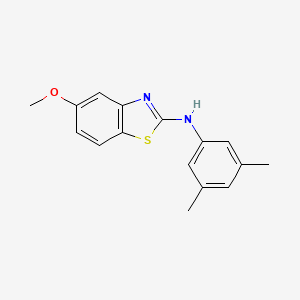
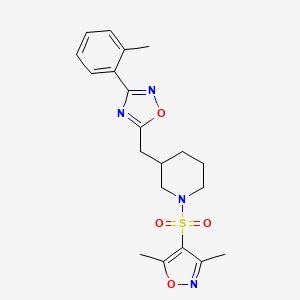

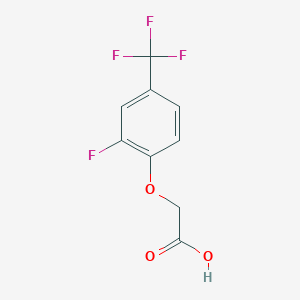
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)